![molecular formula C6H4BBrClFO2 B1527144 3-Bromo-4-chloro-2-fluorophenylboronic acid CAS No. 1987879-74-2](/img/structure/B1527144.png)
3-Bromo-4-chloro-2-fluorophenylboronic acid
Overview
Description
3-Bromo-4-chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 . It is also known by its IUPAC name, (3-bromo-4-chloro-2-fluorophenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-2-fluorophenylboronic acid consists of a phenyl ring substituted with bromo, chloro, and fluoro groups, and a boronic acid group . The canonical SMILES representation is B(C1=C(C(=C(C=C1)Cl)Br)F)(O)O .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-chloro-2-fluorophenylboronic acid are not available, boronic acids are generally known to participate in various types of reactions. These include Suzuki-Miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-chloro-2-fluorophenylboronic acid include a molecular weight of 253.26 and a complexity of 163 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 2 . The topological polar surface area is 40.5Ų .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Pyrazoline Derivatives
3-Bromo-4-chloro-2-fluorophenylboronic acid can be used in the synthesis of pyrazoline derivatives . These derivatives have been studied for their neurotoxic potentials .
Chemical Supplier
The compound is commercially available and can be purchased from chemical suppliers . It is typically sold in a solid state and can be shipped within a few business days .
properties
IUPAC Name |
(3-bromo-4-chloro-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCASPTLBORLQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-2-fluorophenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.